molecular formula C9H6F2O3 B12624561 3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid CAS No. 919601-16-4

3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid

Cat. No.: B12624561
CAS No.: 919601-16-4
M. Wt: 200.14 g/mol
InChI Key: NJLFKAQMFLDWQV-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid is a high-value fluorinated organic compound with the CAS Number 919601-16-4 and a molecular formula of C9H6F2O3 . It has a molecular weight of 200.14 g/mol and is characterized by a specific LogP of 1.95, indicating its lipophilicity, and a Polar Surface Area (PSA) of 57.53 Ų, which is relevant for assessing its potential in drug discovery . The compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure incorporates both a difluorophenyl group and a hydroxyprop-2-enoic acid moiety, making it a valuable scaffold for the development of novel pharmaceutical agents and bioactive molecules . The presence of fluorine atoms can significantly alter the metabolic stability, bioavailability, and binding affinity of lead compounds, making this derivative particularly interesting for creating targeted libraries in drug discovery programs. One documented application of this specific compound is its use in synthetic chemistry research, where it has been employed in studies to develop new synthetic methodologies, as evidenced by its mention in the scientific journal Tetrahedron . As a fluorinated derivative of a hydroxyprop-2-enoic acid, it shares a structural relationship with a class of compounds known as acrylic acids, which are widely used in the design of various small molecules . This product is intended for research and development purposes only. It is not approved for use in diagnostics, therapeutics, or any other human or veterinary applications. Researchers should consult the relevant safety data sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

CAS No.

919601-16-4

Molecular Formula

C9H6F2O3

Molecular Weight

200.14 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-2-hydroxyprop-2-enoic acid

InChI

InChI=1S/C9H6F2O3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-4,12H,(H,13,14)

InChI Key

NJLFKAQMFLDWQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid typically involves the reaction of 2,3-difluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized by controlling parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2), nitration using nitric acid (HNO3), and sulfonation using sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

    Reduction: Formation of difluorophenyl alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Pharmaceutical Development

3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid has shown promise in the development of new pharmaceuticals due to its ability to interact with biological targets effectively.

Case Study: Anticancer Activity
Research has indicated that compounds structurally related to 3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid exhibit anticancer properties. For instance, studies have demonstrated that similar hydroxy acids can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and growth .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Hydroxy acids are known to modulate inflammatory responses, making them suitable candidates for treating conditions such as arthritis and other inflammatory diseases.

Research Findings
A study highlighted the role of hydroxy acids in reducing inflammatory markers in vitro and in vivo, showcasing their potential as therapeutic agents . The specific interactions of 3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid with inflammatory pathways remain an active area of research.

Cosmetic Applications

Due to its hydroxy group, this compound may be utilized in cosmetic formulations aimed at skin rejuvenation and anti-aging treatments. Hydroxy acids are widely recognized for their ability to enhance skin texture and reduce signs of aging.

Application Insights
Research indicates that hydroxy acids can promote exfoliation and improve skin hydration levels while minimizing the appearance of fine lines . The incorporation of 3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid into cosmetic products could leverage these benefits.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Compound Name Substituent Positions Functional Groups Key Properties
3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid 2,3-difluoro 2-hydroxyprop-2-enoic acid High acidity, strong hydrogen bonding
2,3-Difluorocinnamic acid 2,3-difluoro Prop-2-enoic acid Lower acidity (pKa ~3.0), higher lipophilicity
3-(3,5-Difluorophenyl)propionic acid 3,5-difluoro Propionic acid Reduced conjugation, lower reactivity
  • Key Insight: Fluorine at the 2,3-positions (meta to each other) enhances electronic withdrawal and planarity compared to 3,5-difluoro substitution, which disrupts conjugation . The hydroxyl group in the target compound increases acidity and solubility relative to non-hydroxylated analogues like 2,3-difluorocinnamic acid .

Functional Group Variations

Compound Name Core Structure Pharmacological Relevance Toxicity Notes
Target Compound α-Hydroxy α,β-unsaturated acid Potential chelating agent or enzyme inhibitor Limited toxicity data
TDB3 (Thiadiazole-urea-acetic acid derivative) Thiadiazole-urea-acetic acid High predicted bioactivity High eye irritant toxicity
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid Oxazole-propanoic acid Intermediate in drug synthesis No reported toxicity
  • Key Insight : The hydroxyl group in the target compound may reduce toxicity compared to TDB3, which contains a thiadiazole-urea moiety linked to the same 2,3-difluorophenyl group . However, empirical studies are needed to confirm this hypothesis.

Acidity and Solubility

Compound Name Estimated pKa Water Solubility (mg/mL) LogP
Target Compound ~2.5 Moderate (hydroxyl group) 1.8
2,3-Difluorocinnamic acid ~3.0 Low 2.5
3-(3,5-Difluorophenyl)propionic acid ~4.8 High 1.2
  • Key Insight : The hydroxyl group in the target compound lowers its pKa compared to 2,3-difluorocinnamic acid, making it more acidic and water-soluble. The propionic acid analogue (3,5-difluoro substitution) exhibits higher solubility due to reduced steric hindrance .

Biological Activity

3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid is an organic compound characterized by its unique molecular structure, which includes a hydroxy group and a difluorinated phenyl group. This compound has garnered attention in medicinal chemistry due to the presence of fluorine atoms, which often enhance biological activity and modify physicochemical properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8F2O3
  • Molecular Weight : Approximately 200.14 g/mol
  • Structure : The compound features a prop-2-enoic acid backbone with a difluorophenyl substituent.

Mechanisms of Biological Activity

The biological activity of 3-(2,3-difluorophenyl)-2-hydroxyprop-2-enoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression. The presence of fluorine enhances binding affinity to these enzymes.
  • Interaction with Biological Macromolecules : Studies indicate that the compound interacts with proteins and nucleic acids, influencing various cellular processes.
  • Antioxidant Activity : The hydroxy group may contribute to the antioxidant properties of the compound, reducing oxidative stress in cells.

Biological Activity Data

Activity Type Description Reference
Anti-inflammatoryExhibits potential to reduce inflammation through enzyme inhibition
AnticancerInhibits enzymes linked to cancer progression
AntioxidantReduces oxidative stress in cellular environments

1. Anti-inflammatory Effects

Research has demonstrated that 3-(2,3-difluorophenyl)-2-hydroxyprop-2-enoic acid possesses anti-inflammatory properties. A study indicated that the compound significantly reduced markers of inflammation in vitro by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

2. Anticancer Potential

In a series of experiments aimed at evaluating the anticancer effects, 3-(2,3-difluorophenyl)-2-hydroxyprop-2-enoic acid was found to inhibit the proliferation of cancer cell lines. The mechanism involved the downregulation of specific oncogenes and upregulation of tumor suppressor genes. The dual fluorination pattern was noted to enhance its efficacy compared to non-fluorinated analogs.

3. Antioxidant Activity

Another study focused on the antioxidant capabilities of this compound. It was shown to scavenge free radicals effectively and protect against cellular damage induced by oxidative stress. This property is particularly relevant for therapeutic applications in age-related diseases and conditions associated with oxidative damage.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,3-difluorophenyl)-2-hydroxyprop-2-enoic acid, and what key reagents/conditions are involved?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving fluorinated precursors and coupling reactions. For example, (2,3-difluorophenyl)methyl intermediates are reacted with hydroxyl-containing carboxylic acid derivatives under nitrogen atmosphere. Key reagents include borane-pyridine complexes for reduction, cesium carbonate for deprotonation, and Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium) for cross-coupling . HPLC purification (MeCN/water with 0.1% formic acid) and C18 reverse-phase chromatography are standard for isolating the final product .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) is used to confirm molecular weight (e.g., m/z 411.5 [M+H]+ ). High-performance liquid chromatography (HPLC) with YMC-Actus Triart C18 columns (50 x 33 mm, 5 µm) provides retention time data (e.g., 1.03–1.32 minutes under SQD-AA05/SMD-TFA05 conditions) . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further validate the fluorophenyl and hydroxyl moieties.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of fluorinated hydroxyprop-2-enoic acid derivatives?

  • Methodological Answer : Optimization involves:

  • Catalyst screening : Pd catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions .
  • Solvent selection : Ethyl acetate and N,N-dimethylformamide (DMF) are preferred for solubility and inertness .
  • Temperature control : Reactions at 0°C minimize side-product formation during imine reduction .
  • Purification : Gradient elution in reverse-phase HPLC reduces co-elution of fluorinated byproducts .

Q. What strategies address regioselectivity challenges in introducing the 2,3-difluorophenyl group?

  • Methodological Answer : Regioselective fluorination is achieved via:

  • Directed ortho-metalation : Using lithiating agents (e.g., LDA) to position fluorine atoms .
  • Protecting groups : Temporary protection of hydroxyl groups prevents unwanted electrophilic substitution .
  • Computational modeling : DFT calculations predict electron-deficient sites on the phenyl ring for targeted fluorination .

Q. How do steric and electronic effects of the 2,3-difluorophenyl moiety influence the compound’s reactivity?

  • Methodological Answer : The electron-withdrawing fluorine atoms increase electrophilicity at the α,β-unsaturated carbonyl, enhancing reactivity in Michael additions. Steric hindrance from the difluorophenyl group necessitates bulky bases (e.g., cesium carbonate) to avoid steric clashes during esterification .

Q. What analytical techniques resolve contradictions in spectral data (e.g., LCMS vs. NMR)?

  • Methodological Answer : Discrepancies arise from ionization efficiency in LCMS vs. proton environments in NMR. To resolve:

  • High-resolution MS (HRMS) confirms exact mass.
  • 2D NMR (COSY, HSQC) clarifies coupling patterns and fluorine-proton interactions .
  • Isotopic labeling : ¹⁹F NMR tracks fluorine environments to verify regiochemistry .

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